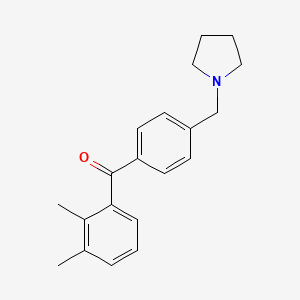

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone (2,3-DM-4'-PBM) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a member of the benzophenone family, which is composed of compounds that contain the benzene ring and the carbonyl group. This compound has attracted much attention due to its unique properties, including its solubility in water, its low toxicity, and its ability to interact with various biomolecules.

科学的研究の応用

Photocycloaddition Reactions

A study investigated the temperature-dependent regioselectivity of photocycloaddition reactions involving benzophenone derivatives. Specifically, the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone and its derivatives revealed a significant temperature dependence in the production of regioisomers. This research demonstrates the critical role of benzophenone derivatives in photocycloaddition reactions and their potential applications in synthetic chemistry (Hei et al., 2005).

Luminescent Sensing

Benzophenone derivatives have been utilized in the development of luminescent sensing materials. A study described the synthesis of novel Metal-Organic Frameworks (MOFs) containing benzophenone-3,3′,4,4′-tetracarboxylic acid, which exhibited sensitive detection capabilities for nitrobenzene and iron(III) ions. This research highlights the use of benzophenone derivatives in the creation of sensitive and selective luminescent sensors for environmental and analytical applications (Zhang et al., 2017).

Photopolymerization

Benzophenone derivatives play a significant role in photopolymerization processes. A study focused on the use of a benzophenone/1,3-benzodioxole photoinitiating system and explored the reasons for the yellowness in photocured samples. This research contributes to understanding and improving photopolymerization processes using benzophenone derivatives, particularly in applications where color and clarity are important (Yang et al., 2015).

Biodegradation and Environmental Applications

Benzophenone derivatives are used in studies related to environmental applications, such as biodegradation. A research paper detailed the successful co-composting treatment of high concentrations of benzophenone, demonstrating a removal efficiency of 97%. This study is significant for environmental technology, showcasing the potential of co-composting as a method for treating emerging organic pollutants (Lin et al., 2021).

Adsorption and Removal of Pollutants

In environmental science, benzophenone derivatives have been used to create adsorption materials for pollutant removal. A study synthesized tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating a high adsorption capacity. This research underscores the application of benzophenone derivatives in developing effective materials for water purification and pollutant removal (Zhou et al., 2018).

特性

IUPAC Name |

(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYORVQNNLOTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642746 |

Source

|

| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-41-5 |

Source

|

| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。